BENGHE Validation & Comparative

Check Availability & Pricing

Head-to-Head Comparison: Deucravacitinib vs.
Tofacitinib in Plaque Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TYK2 ligand 1

Cat. No.: B12360333

A comprehensive analysis for researchers and drug development professionals of two leading
oral therapies for moderate-to-severe plaque psoriasis, deucravacitinib and tofacitinib. This
guide delves into their distinct mechanisms of action, comparative clinical efficacy, safety
profiles, and the methodologies of their pivotal clinical trials.

Deucravacitinib, a first-in-class, oral, selective, allosteric tyrosine kinase 2 (TYK2) inhibitor, and
tofacitinib, an oral Janus kinase (JAK) inhibitor, represent significant advancements in the oral
treatment landscape for moderate-to-severe plaque psoriasis.[1] While both drugs modulate
inflammatory pathways, their distinct molecular targets and mechanisms of action result in
different efficacy and safety profiles. This guide provides a detailed comparison to inform
research and development in dermatology.

Mechanism of Action: A Tale of Two Kinase
Inhibitors

Deucravacitinib's unique mechanism of action sets it apart from other kinase inhibitors. It
selectively targets the regulatory domain of TYK2, an intracellular enzyme involved in the
signaling of key cytokines in psoriasis pathogenesis, such as interleukin-23 (IL-23), IL-12, and
Type | interferons.[1][2] This allosteric inhibition locks the TYK2 protein in an inactive state,
thereby blocking the downstream signaling cascade.

In contrast, tofacitinib is a pan-JAK inhibitor, targeting the catalytic domain of JAK1, JAK2, and
JAKS3. This broader inhibition affects a wider range of cytokine signaling pathways involved in
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Deucravacitinib's allosteric inhibition of TYK2.
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Tofacitinib's pan-JAK inhibition.

Clinical Efficacy: A Comparative Analysis

The efficacy of deucravacitinib was established in the Phase 3 POETYK PSO-1 and POETYK
PSO-2 trials, which compared deucravacitinib with both placebo and apremilast.[3][4]
Tofacitinib's efficacy in psoriasis was demonstrated in the Phase 3 OPT Pivotal 1 and OPT
Pivotal 2 trials, which compared two doses of tofacitinib to placebo.[5]
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Deucravacit Tofacitinib Tofacitinib

] o . . Placebo
Efficacy inib 6 mg 5 mg twice 10 mg twice Placebo (OPT
Endpoint once daily daily (OPT daily (OPT (POETYK .

Pivotal 1 &

(Week 16) (POETYK Pivotal 1 & Pivotal 1 & PSO-1)[3]

2 Pooled)[6]
PS0-1)[3] 2 Pooled)[6] 2 Pooled)[6]

PASI 75 58.7% 43% 59% 12.7% 9%

sPGA0/1 53.6% Not Reported  Not Reported  7.2% Not Reported

PASI 75: 75% reduction in Psoriasis Area and Severity Index; sSPGA 0/1: static Physician's
Global Assessment score of clear or almost clear.

A network meta-analysis of 20 randomized controlled trials involving 7,564 patients with
moderate-to-severe psoriasis found that deucravacitinib (at most doses) and tofacitinib (10 mg
twice daily) were among the most effective oral treatments for achieving PASI 75 and a
Physician's Global Assessment (PGA) score of 0 or 1 at 12-16 weeks.[7] Another network
meta-analysis of eight randomized controlled trials with 3,612 participants concluded that
tofacitinib 15 mg twice daily had the highest probability of achieving PASI 75 at both 8 and 12
weeks, followed by tofacitinib 10 mg twice daily and deucravacitinib 12 mg once daily.[8]

Safety and Tolerability Profile

The safety profiles of deucravacitinib and tofacitinib have been extensively evaluated in their
respective clinical trial programs.
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Deucravacitinib 6 mg once  Tofacitinib 5 mg or 10 mg

Adverse Event (Incidence . . .
daily (POETYK PSO-1 & 2 twice daily (Pooled from 6

per 100 person-years)

Pooled, 52 weeks)[9] trials)[10]
Serious Infections 1.7 1.16
Herpes Zoster 0.8 251
Malignancies (excludin
g ( g 1.0 0.67
NMSC)
Major Adverse Cardiovascular
0.3 0.26
Events (MACE)
Venous Thromboembolism
0.2 Not Reported
(VTE)
Acne 2.9 Not Reported
Folliculitis 2.8 Not Reported

NMSC: Non-melanoma skin cancer

In a network meta-analysis, tofacitinib 10 mg twice daily was associated with the highest
likelihood of treatment-emergent adverse events.[7] The same analysis suggested that
deucravacitinib at a dose of 3 mg twice daily struck a good balance between short-term efficacy
and safety.[7]

Experimental Protocols

The pivotal trials for both deucravacitinib and tofacitinib were multicenter, randomized, double-
blind, placebo-controlled studies.

Deucravacitinib;: POETYK PSO-1 and POETYK PSO-2

» Objective: To evaluate the efficacy and safety of deucravacitinib compared to placebo and
apremilast in adults with moderate-to-severe plaque psoriasis.[3][4]

o Study Design: Patients were randomized in a 2:1:1 ratio to receive deucravacitinib 6 mg
once daily, placebo, or apremilast 30 mg twice daily.[11] At week 16, patients in the placebo
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group were switched to deucravacitinib.[12]

o Patient Population: Adults with a diagnosis of moderate-to-severe plaque psoriasis for at
least 6 months, with a Psoriasis Area and Severity Index (PASI) score of 212, a static
Physician's Global Assessment (SPGA) score of =23, and body surface area (BSA)
involvement of 210%.[2][12]

e Primary Endpoints: The proportion of patients achieving at least a 75% reduction in PASI
score from baseline (PASI 75) and the proportion of patients achieving an SPGA score of 0
(clear) or 1 (almost clear) at week 16, both compared to placebo.[4]

Tofacitinib; OPT Pivotal 1 and OPT Pivotal 2

e Objective: To determine the efficacy and safety of two doses of oral tofacitinib compared to
placebo in adults with moderate-to-severe chronic plague psoriasis.[5]

» Study Design: Patients were randomized in a 2:2:1 ratio to receive tofacitinib 5 mg twice
daily, tofacitinib 10 mg twice daily, or placebo.[5]

» Patient Population: Adults with stable, chronic plague psoriasis for at least 6 months, with a
PASI score of 212, an sPGA score of >3, and BSA involvement of >10%.

e Primary Endpoints: The proportion of patients achieving at least a 75% reduction in PASI
score from baseline (PASI 75) and the proportion of patients achieving a Physician's Global
Assessment (PGA) response of "clear" or "almost clear" at week 16, both compared to
placebo.

Conclusion

Deucravacitinib and tofacitinib are both effective oral treatments for moderate-to-severe plaque
psoriasis. Deucravacitinib's highly selective, allosteric inhibition of TYK2 offers a targeted
approach to modulating the IL-23/IL-17 axis. Tofacitinib, with its broader JAK inhibition, also
demonstrates significant efficacy. Head-to-head comparisons from network meta-analyses
suggest that higher doses of tofacitinib may have a slight efficacy advantage in the short term,
while deucravacitinib may offer a better balance of efficacy and safety. The choice between
these agents will likely depend on individual patient characteristics, comorbidities, and risk
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tolerance. Further long-term head-to-head trials are needed to fully elucidate the comparative
benefits and risks of these two important oral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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